![molecular formula C12H24O4Sn B094193 Dibutyltin diacetate CAS No. 1067-33-0](/img/structure/B94193.png)
Dibutyltin diacetate
Overview
Description
Dibutyltin diacetate (DBTDA) is an organotin compound that is widely used as a catalyst in polymerization reactions. It is part of a class of chemicals known as organotin compounds, which are used in a variety of industrial applications due to their catalytic and biocidal properties .
Synthesis Analysis
The synthesis of organotin compounds, including DBTDA, often involves the reaction of dibutyltin oxide or dibutyltin dichloride with carboxylic acids. For instance, dibutyltin(IV) bis(heteroaromatic carboxylate) complexes were synthesized by reacting dibutyltin oxide with heteroaromatic carboxylic acids in a 1:2 molar ratio . Similarly, dibutyltin(IV) complexes with azo-carboxylates were synthesized using dibutyltin(IV) oxide or dibutyltin(IV) dichloride and azo-carboxylic acid ligands .
Molecular Structure Analysis
The molecular structure of DBTDA has been investigated using various spectroscopic techniques and molecular modeling. The lowest energy conformer of DBTDA reveals an asymmetrically chelated structure of the acetate groups, which has been confirmed by experimental IR spectra and density functional theory simulations . The crystal structure of dibutyltin(IV) bis(2-thiazolylcarboxylate), a related compound, shows a weakly bridged dimer with a six-coordinate skew-trapezoidal bipyramidal geometry .
Chemical Reactions Analysis
DBTDA and related organotin compounds participate in various chemical reactions. For example, dibutyltin dimethoxide catalyzes the condensation of aldehydes with alkenyl trichloroacetates to form alpha,beta-unsaturated ketones . Dibutyltin oxide has been used for the selective deprotection of acetylated steroids and diterpenes, demonstrating its utility in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of DBTDA have been characterized through spectroscopic methods such as IR, NMR, and mass spectroscopy. These studies have provided insights into the structure and reactivity of DBTDA in various environments, including supercritical CO2 . The antitumor activity of dibutyltin compounds has been evaluated, with some showing high cytotoxicity against human tumor cell lines . Additionally, the potential carcinogenicity of DBTDA has been assessed in animal models, although no conclusive evidence for carcinogenicity was found .
Relevant Case Studies
Several case studies highlight the utility of DBTDA and related compounds in medicinal chemistry and materials science. Dibutyltin oxide complexes with 5-fluorouracil derivatives have shown potential antitumor activity, with high cytotoxicity against specific cancer cell lines . Dibutyltin perfluoroalkanecarboxylates have been synthesized and characterized, exhibiting antitumor activity that is comparable or even higher than clinically used reference compounds . Furthermore, dibutyltin polyamines derived from diaminopyrimidines have been evaluated as anticancer drugs, showing good inhibition of various human cancer cell lines .
Scientific Research Applications
Carcinogenicity Testing : A study conducted by the National Cancer Institute tested dibutyltin diacetate for carcinogenicity in rats and mice. It was used as a catalyst in polymerization reactions. The study found no conclusive evidence of carcinogenicity in the tested animals, but there was an accidental loss of tissues from high dose female rats, which precluded evaluation in this group (National Toxicology Program technical report series, 1979).
Effects on PPARγ/RXRα Activity and Adipogenesis : Research explored the effects of dibutyltin compounds, including diacetate, on the transcriptional activity of nuclear PPARγ and RXRα receptors, and on adipogenesis and inflammation in mammalian cells. Dibutyltin diacetate was found to be a partial agonist of PPARγ (Frontiers in Pharmacology, 2017).
Metabolic Effects : A study on the effects of perinatal exposure to dibutyltin chloride (a related compound) in mice showed impacts on fat and glucose metabolism. While this study focused on dibutyltin chloride, it provides insight into the metabolic effects of related organotin compounds (Environmental Health Perspectives, 2018).
Neurotoxicity Research : Dibutyltin has been studied for its neurotoxic effects. One study tested its potential in aggregating brain cell cultures, observing cytotoxicity at certain concentrations and impacts on myelin content and cholinergic neurons (Toxicology in vitro, 1999).
Kinetics and Mechanism in Chemical Reactions : The kinetics and mechanism of urethane formation catalyzed by dibutyltin diacetate were studied, providing insights into its role in chemical synthesis (Journal of Polymer Science Part A, 1981).
Estrogen-mediated Protective Effects : A study investigated the protective effects of natural estrogens during the elimination of dibutyltin by a fungal strain, exploring its oxidative stress-inducing properties (Chemosphere, 2017).
In vitro Cytotoxicity and Genotoxicity : Research on the cytotoxicity and genotoxicity of dibutyltin dichloride and dibutylgermanium dichloride found significant effects, suggesting potential health risks (Toxicology and applied pharmacology, 1982).
Safety And Hazards
properties
IUPAC Name |
[acetyloxy(dibutyl)stannyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2C2H4O2.Sn/c2*1-3-4-2;2*1-2(3)4;/h2*1,3-4H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2 | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLKTTCRRLHVGL-UHFFFAOYSA-L | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C)OC(=O)C | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4Sn | |
Record name | DIBUTYLTIN DIACETATE | |
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DSSTOX Substance ID |
DTXSID3020419 | |
Record name | Dibutyltin diacetate | |
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Molecular Weight |
351.03 g/mol | |
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Physical Description |
Dibutyltin diacetate is a clear yellow liquid. (NTP, 1992), Liquid, Clear yellow liquid; [Hawley] Colorless or yellow liquid; mp = 10 deg C; [HSDB] Colorless liquid; [MSDSonline] | |
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Boiling Point |
266 °F at 2 mmHg (NTP, 1992), 130 °C @ 2 mm Hg | |
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Flash Point |
290 °F (NTP, 1992), 143 °C (290 °F) (OPEN CUP) | |
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Solubility |
less than 1 mg/mL at 59 °F; forms white precipitate (NTP, 1992), Sol in water and most org solvents | |
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Density |
1.31 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.31 at 25 °C | |
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Vapor Density |
12.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 12.1 (Air = 1) | |
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Vapor Pressure |
1.3 [mmHg], 1.3 mm Hg at 20 °C | |
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Impurities |
... IT IS EXTREMELY DIFFICULT TO PREPARE DIALKYLTIN COMPOUNDS AS PURE COMPOUNDS, THERE GENERALLY BEING PRESENT TRACES OF THE CORRESPONDING TRIALKYL DERIVATIVES. /DIALKYLTIN COMPOUNDS/ | |
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Product Name |
Dibutyltin diacetate | |
Color/Form |
COLORLESS LIQUID, Clear, yellow liquid | |
CAS RN |
1067-33-0, 17523-06-7 | |
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Melting Point |
less than 53.6 °F (NTP, 1992), 10 °C | |
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Citations
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